Product packaging for (1-Ethylpiperidin-4-yl)methanamine(Cat. No.:CAS No. 21168-71-8)

(1-Ethylpiperidin-4-yl)methanamine

Katalognummer: B1306152
CAS-Nummer: 21168-71-8
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: ZLODGCYXZYPQKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(1-Ethylpiperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1306152 (1-Ethylpiperidin-4-yl)methanamine CAS No. 21168-71-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1-ethylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODGCYXZYPQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383335
Record name (1-ethylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-71-8
Record name (1-ethylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpiperidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations Involving 1 Ethylpiperidin 4 Yl Methanamine

Established Synthetic Pathways for (1-Ethylpiperidin-4-yl)methanamine

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, logical synthetic routes can be proposed based on well-established chemical transformations.

Reductive Amination of Piperidin-4-one Derivatives

Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry, valued for its efficiency and operational simplicity. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

For the synthesis of this compound, a plausible, though undocumented, approach would involve the reductive amination of a 1-ethyl-4-piperidone (B1582495) derivative. One potential pathway could start with the conversion of 1-ethyl-4-piperidone to its corresponding oxime or the formation of an enamine, followed by reduction.

A more direct, albeit unconfirmed, route would be the reductive amination of 1-ethylpiperidine-4-carboxaldehyde with ammonia (B1221849). This one-step process would directly yield the target primary amine. The reaction would likely employ common reducing agents as detailed in the following table.

Table 1: Potential Reagents for Reductive Amination

Amine Source Reducing Agent Catalyst (if applicable)
Ammonia Sodium triacetoxyborohydride (B8407120) Acetic Acid
Ammonium Formate Formic Acid -

Despite the high utility of this method, specific examples of its application for the synthesis of this compound are not described in the reviewed literature.

Alternative Synthetic Routes and their Mechanistic Aspects

Another logical, yet unverified, synthetic strategy would involve the reduction of 1-ethylpiperidine-4-carbonitrile (B1315923). This common precursor can be synthesized from 1-ethyl-4-piperidone. The nitrile group is a versatile functional handle that can be readily reduced to a primary amine using various powerful reducing agents.

The mechanism for this transformation involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by quenching to yield the aminomethyl group.

Table 2: Potential Reagents for Nitrile Reduction

Reducing Agent Solvent
Lithium aluminum hydride (LiAlH₄) Diethyl ether, Tetrahydrofuran (THF)
Raney Nickel / Hydrogen Methanol, Ethanol

While this represents a standard and effective method for synthesizing primary amines from nitriles, its specific application to produce this compound is not documented in available research.

This compound as a Key Intermediate in Organic Synthesis

The 4-aminomethylpiperidine scaffold is a valuable building block in drug discovery due to its ability to introduce a basic nitrogen center, which can be crucial for modulating pharmacokinetic properties and interacting with biological targets. However, the specific use of this compound as a key intermediate is not well-documented.

Integration into Complex Molecular Architectures

There is a lack of specific examples in the scientific and patent literature detailing the incorporation of this compound into more complex molecular structures. While numerous complex molecules, including pharmaceuticals, contain a piperidine (B6355638) moiety, the direct use of this specific building block is not explicitly reported in the reviewed sources.

Derivatization Strategies for Novel Compound Generation

The primary amine of this compound provides a reactive site for various chemical modifications to generate novel compounds. Common derivatization strategies would include acylation and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield amides.

Alkylation: Reaction with alkyl halides could lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones offers a more controlled method for synthesizing secondary amines.

Despite these possibilities, no specific examples of such derivatizations starting from this compound have been found in the surveyed literature.

Advanced Synthetic Techniques and Optimization Studies

There is no information available in the public domain regarding advanced synthetic techniques or optimization studies specifically focused on the production of this compound. Such studies would typically investigate parameters like catalyst loading, solvent effects, temperature, and pressure to improve yield, purity, and cost-effectiveness of the synthesis. The absence of such reports suggests that the compound may not be produced on a large scale or that such studies are proprietary and not publicly disclosed.

Catalytic Approaches in Synthesis

Catalytic methods are pivotal in the synthesis of this compound and related structures, offering efficient and environmentally benign routes. These approaches primarily involve the reduction of functional groups on the piperidine ring, often utilizing transition metal catalysts.

A common strategy commences with the synthesis of the precursor, 1-ethyl-4-piperidone. This can be achieved through methods like the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net Once 1-ethyl-4-piperidone is obtained, it serves as a versatile intermediate for the introduction of the aminomethyl group.

One prominent catalytic route is the reductive amination of 1-ethyl-4-piperidone. This process typically involves the reaction of the ketone with ammonia or a protected amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Various reducing agents and catalysts can be employed for this transformation. For instance, a patent describes the reductive amination of 1-(ethyl)piperidin-4-one with 4-(BOC-amino)piperidine using sodium triacetoxyborohydride as the reducing agent. chemicalbook.com While this example leads to a different final product, the underlying principle of reductive amination is directly applicable.

Another significant catalytic pathway is the reduction of a nitrile intermediate . This involves the conversion of the ketone (1-ethyl-4-piperidone) to a cyanohydrin, followed by dehydration to an unsaturated nitrile or direct conversion to the corresponding aminomethyl group. The nitrile group of a precursor like 1-ethylpiperidine-4-carbonitrile can then be catalytically hydrogenated to the primary amine. Catalysts such as palladium on carbon (Pd/C), Raney nickel, or rhodium-based catalysts are commonly used for this type of transformation, often under a hydrogen atmosphere. A Chinese patent details a method for synthesizing 1-amino-4-methylpiperazine (B1216902) by the catalytic hydrogenation of a nitroso precursor using a palladium catalyst supported on iron oxides, highlighting the utility of palladium catalysts in the formation of amine functionalities in heterocyclic systems. google.com

The following table summarizes representative catalytic conditions that could be adapted for the synthesis of this compound from 1-ethyl-4-piperidone.

Table 1: Potential Catalytic Methods for the Synthesis of this compound

Precursor Reaction Type Catalyst Reducing Agent / Conditions Solvent Product
1-Ethyl-4-piperidone Reductive Amination - Sodium Triacetoxyborohydride, Ammonia Tetrahydrofuran (THF) This compound
1-Ethylpiperidine-4-carbonitrile Catalytic Hydrogenation Pd/C or Raney Ni H₂ gas Methanol or Ethanol This compound

Stereoselective Synthesis of this compound and its Derivatives

The development of stereoselective methods for the synthesis of piperidine derivatives is of great interest due to the prevalence of chiral piperidines in biologically active molecules. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of substituted piperidines can be considered.

One approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. This strategy allows for the construction of a specific enantiomer of the target molecule.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to influence the stereoselectivity of a reaction. For instance, the asymmetric hydrogenation of a prochiral enamine or imine derived from 1-ethyl-4-piperidone could yield an enantiomerically enriched product. Chiral phosphine (B1218219) ligands complexed with transition metals like rhodium or iridium are often employed for such transformations.

Furthermore, biocatalysis offers a green and highly selective alternative. Enzymes such as imine reductases or transaminases can be used to asymmetrically reduce imines or introduce amino groups with high enantiopurity.

The stereoselective synthesis of derivatives can also be achieved by starting with a chiral building block. For example, the synthesis could begin from a chiral piperidin-4-one derivative, where the stereocenter is already established. Subsequent chemical modifications would then lead to the desired chiral derivative of this compound.

The following table outlines conceptual stereoselective approaches that could be applied to the synthesis of chiral derivatives of this compound.

Table 2: Conceptual Stereoselective Synthetic Approaches

Approach Key Step Chiral Source Potential Outcome
Asymmetric Hydrogenation Reduction of a prochiral imine/enamine Chiral Rh or Ir catalyst Enantiomerically enriched aminomethylpiperidine (B13870535) derivative
Chiral Auxiliary Diastereoselective reaction on an auxiliary-bound precursor Removable chiral group Specific enantiomer of the target derivative
Biocatalysis Asymmetric reduction or amination Imine reductase or transaminase Highly enantiopure aminomethylpiperidine derivative

Medicinal Chemistry and Pharmacological Investigations of 1 Ethylpiperidin 4 Yl Methanamine

Role of (1-Ethylpiperidin-4-yl)methanamine in Drug Discovery and Development

The this compound moiety is a key component in the development of novel therapeutics targeting a range of biological entities. Its structural features make it a valuable "privileged scaffold," a concept where certain molecular frameworks are capable of binding to multiple, unrelated protein targets. nih.gov This adaptability has led to its incorporation into molecules designed as NLRP3 inflammasome inhibitors, nociceptin (B549756) receptor ligands, and agents targeting other receptors.

One notable area of investigation involves the development of inhibitors for the NLRP3 inflammasome, a protein complex implicated in inflammatory diseases. Researchers have utilized a pharmacophore-hybridization strategy, combining the (1-piperidin-4-yl) substructure with other chemical entities to create potent NLRP3 inhibitors. nih.gov In these efforts, the piperidine (B6355638) ring and its substituents are crucial for establishing key interactions within the target protein.

Furthermore, derivatives of the core piperidine structure have been explored as mimics of natural products like curcumin. nih.gov The 3,5-bis(ylidene)-4-piperidone scaffold, a related structure, has shown a broad spectrum of biological activities, highlighting the therapeutic potential that can be unlocked by modifying the piperidine core. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided critical insights into the pharmacophore groups and the impact of structural modifications.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For ligands incorporating the piperidin-4-yl motif, key pharmacophoric features often include a basic nitrogen atom, a hydrophobic region, and hydrogen bond donors or acceptors.

In the context of NLRP3 inflammasome inhibitors, a pharmacophore-hybridization approach was employed. This involved merging the structural features of a known acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.govnih.gov This strategy aimed to combine the key binding elements of both parent molecules to generate a novel and potent inhibitor.

For nociceptin receptor (NOP) ligands, the N-substituent on the piperidine ring has been identified as a critical determinant of activity. The nature of this substituent can switch the pharmacological profile of the molecule from an agonist to an antagonist. nih.gov

Modifications to the this compound scaffold have a profound impact on biological efficacy. In the development of NLRP3 inhibitors, a series of differently modulated benzo[d]imidazole-2-one derivatives were synthesized. nih.gov The screening of these compounds revealed that specific substitutions on the core structure led to a concentration-dependent inhibition of IL-1β release, a key inflammatory cytokine. nih.gov

For NOP receptor ligands, a fascinating SAR trend was observed. When a saturated, lipophilic substituent is directly attached to the piperidine nitrogen, the resulting ligand tends to be a NOP agonist. nih.gov In contrast, if the substituent is connected via a methylene (B1212753) linker, the ligand often exhibits antagonist activity at the NOP receptor. nih.gov This highlights the subtle yet critical role of the linker in modulating the interaction with the receptor.

Table 1: SAR of N-Substituted Piperidinyl Ligands at the Nociceptin Receptor

N-Substituent LinkagePharmacological Activity
Direct LinkageAgonist
Methylene LinkerAntagonist

Data derived from studies on N-(4-piperidinyl)-2-indolinones. nih.gov

Exploration of Receptor Binding Profiles and Mechanisms of Action

Understanding how a ligand binds to its receptor and the subsequent mechanism of action is crucial for drug development. For derivatives of this compound, a combination of in vitro assays and computational methods has been employed to elucidate these interactions.

In vitro receptor binding assays are a cornerstone of pharmacological investigation. For the NLRP3 inhibitors, synthesized compounds were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cell-based assays. nih.gov Selected compounds were further evaluated for their capacity to reduce the ATPase activity of human recombinant NLRP3. nih.govnih.gov These assays identified several promising compounds that effectively inhibited the release of IL-1β in human macrophages. nih.gov

For a novel 5-HT2A receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl core, radioligand binding assays were used to determine its affinity for the receptor. ACP-103 was found to competitively antagonize the binding of a known radioligand to human 5-HT2A receptors, demonstrating its direct interaction with the target. nih.gov

Table 2: In Vitro Activity of Selected NLRP3 Inhibitors

CompoundInhibition of Pyroptosis (%)Inhibition of IL-1β Release (%)
1 24.9 ± 6.319.4 ± 0.4

Data represents the percentage of inhibition at a 10 µM concentration in differentiated THP-1 cells. nih.gov

Computational simulations provide a powerful tool for visualizing and understanding ligand-receptor interactions at the molecular level. In the study of NLRP3 inhibitors, computational simulations were used to construct a complete model of the inactive state of the NLRP3 protein. nih.gov This model was then used to identify potential binding sites for the synthesized compounds, leading to a suggested mechanism of protein-ligand binding that could explain their observed activity. nih.gov These computational analyses are invaluable for guiding the rational design of more potent and selective inhibitors.

Biological Activity and Therapeutic Potential of 1 Ethylpiperidin 4 Yl Methanamine and Its Derivatives

Assessment of Biological Activity

The initial evaluation of any potential therapeutic agent involves a rigorous assessment of its biological activity. For derivatives of (1-Ethylpiperidin-4-yl)methanamine, this process is multifaceted, employing a range of established methodologies to determine their effects at a molecular and cellular level.

In Vitro Biological Screening Methodologies

The primary step in assessing the biological activity of novel compounds, such as derivatives of this compound, is through in vitro screening. These assays are crucial for identifying and characterizing the interaction between a compound and its putative biological target. A common approach for kinase inhibitors is the use of biochemical assays that measure the enzymatic activity of the target kinase in the presence of the test compound.

One such widely used method is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition. The luminescent signal provides a robust and high-throughput method to determine the potency of inhibitors, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. nih.gov For instance, in the screening for Pim-1 kinase inhibitors, this assay is employed to measure the effects of chemical compounds on the activity of purified kinases. nih.gov

Another method involves the use of radioisotope assays. The 33P-ATP radioisotope assay format is a classic technique where the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate is measured. The level of radioactivity incorporated into the substrate corresponds to the kinase activity. This method is highly sensitive and is used for profiling protein kinase targets.

The following table summarizes some in vitro screening methodologies used for kinase inhibitors, which are applicable to the study of this compound derivatives.

Assay TypePrincipleMeasured OutputKey Advantage
ADP-Glo™ Kinase Assay Luminescent detection of ADP produced in the kinase reaction.Light signalHigh-throughput, non-radioactive
Radioisotope Assay (e.g., 33P-ATP) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.RadioactivityHigh sensitivity
Coupled Enzyme Assay The production of ADP is coupled to another enzymatic reaction that can be monitored spectrophotometrically.Change in absorbanceContinuous monitoring of reaction

Cellular Assays for Functional Response

Following the initial biochemical screening, it is essential to evaluate the activity of the compounds in a more biologically relevant context. Cellular assays provide insights into the functional response of cells to the inhibitor, confirming that the compound can penetrate the cell membrane and engage its target in a cellular environment.

A key cellular assay is the Western blot analysis . This technique is used to detect and quantify the phosphorylation status of downstream substrates of the target kinase. For example, to assess the intracellular inhibition of Pim kinases, researchers can measure the phosphorylation levels of known Pim kinase substrates like 4E-BP1. nih.gov A reduction in the phosphorylation of these substrates in cells treated with a this compound derivative would indicate effective target engagement and inhibition.

Anti-proliferative assays are also fundamental in cancer research. These assays, such as the MTT assay, measure the effect of a compound on the viability and growth of cancer cell lines. By treating cancer cells that are known to be dependent on the target kinase with the test compound, researchers can determine its potential to inhibit cell proliferation. For instance, various cancer cell lines, including those from prostate cancer (PC-3, DU-145) and colon cancer (HT-29), are used to evaluate the cytotoxic activities of potential Pim kinase inhibitors. researchgate.net

The table below outlines some common cellular assays for assessing the functional response to kinase inhibitors.

Assay TypePurposeMeasured ParameterExample Application
Western Blot To assess target engagement and downstream signaling.Phosphorylation status of substrate proteins.Measuring phosphorylation of 4E-BP1 to confirm Pim-1 inhibition. nih.gov
MTT Assay To determine the effect on cell viability and proliferation.Conversion of MTT to formazan (B1609692) by viable cells.Evaluating the anti-cancer activity of compounds on cell lines like PC-3 and DU-145. researchgate.net
Apoptosis Assays To determine if the compound induces programmed cell death.Caspase activation, DNA fragmentation.Assessing the pro-apoptotic potential of novel inhibitors.

Applications in Protein Kinase Inhibition Research

Derivatives containing the piperidine (B6355638) scaffold have been explored as inhibitors of various protein kinases. The focus here is on their potential application in the inhibition of Pim kinases, a family of proto-oncogenic serine/threonine kinases.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the piperidine scaffold, a core component of this compound, have emerged as significant inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in the development and progression of various cancers, making FGFRs a prime target for therapeutic intervention. elsevierpure.comnih.gov

The design and synthesis of novel 3,5-disubstituted indolin-2-ones, which can incorporate a piperidine moiety, have yielded potent FGFR inhibitors. researchgate.net Research into these derivatives has demonstrated that specific chemical modifications can lead to high potency and selectivity for different FGFR isoforms. For instance, in a series of such compounds, several derivatives showed significant inhibitory activity against FGFR1, with IC50 values in the nanomolar range, surpassing the potency of the known inhibitor AZD4547. researchgate.net

Another study focused on a scaffold repurposing approach to discover dual inhibitors of FGFR2 and FGFR3, which are particularly relevant in cholangiocarcinoma and bladder cancer. nih.gov This effort led to the identification of compounds with high potency against FGFR2 and FGFR3, while showing favorable selectivity over FGFR1 and FGFR4. nih.gov Such selectivity is crucial as the inhibition of FGFR1 and FGFR4 is associated with adverse effects like hyperphosphatemia and diarrhea, respectively. nih.gov

The table below summarizes the in vitro inhibitory activity of selected piperidine-containing derivatives against the four FGFR isoforms.

Compound/DerivativeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Source
Compound 7 895.25.6351 nih.gov
Compound 19 271.82.0157 nih.gov
AZD4547 12.17--- researchgate.net
Indolin-2-one Derivative 5 0.33--- researchgate.net
Indolin-2-one Derivative 7 0.85--- researchgate.net
Indolin-2-one Derivative 9 0.50--- researchgate.net
Exemplified Compound (Cpd-203A) 32.14.65.723.7 bioworld.com

This table presents a selection of data from the cited research and is not an exhaustive list. The specific structures of the compounds are detailed in the source publications.

The frequent molecular alterations in FGFR signaling pathways across various solid tumors underscore the therapeutic potential of FGFR inhibitors. elsevierpure.com Compelling preclinical models have validated the oncogenic potential of these aberrations, which drive tumor growth, promote angiogenesis, and contribute to resistance against other anticancer therapies. elsevierpure.comresearchgate.net

The development of potent and selective FGFR inhibitors, including those with a piperidine scaffold, offers new therapeutic avenues in precision medicine. elsevierpure.com These inhibitors are being investigated in clinical trials for various malignancies, showing promising efficacy, particularly in tumors with identified FGFR aberrations. elsevierpure.comyoutube.com For instance, FGFR2 and FGFR3 alterations are linked to cholangiocarcinoma and bladder cancer, making dual inhibitors of these receptors highly relevant. nih.gov Furthermore, FGFR1 amplification is noted in breast cancer, and various FGFR fusions are found in glioblastoma, bladder cancer, and lung cancer, highlighting the broad applicability of potent FGFR inhibitors. mdpi.comnih.gov The ability to overcome resistance mechanisms, such as gatekeeper mutations that render first-generation inhibitors ineffective, is a critical area of research, with next-generation covalent inhibitors showing promise. nih.gov

Other Kinase Targets

While a primary focus has been on FGFRs, piperidine-based structures have been investigated for their activity against other targets. For example, 4-(4-Chlorophenyl)piperidine analogues have been synthesized and evaluated as monoamine transporter inhibitors, showing selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov Specifically, certain isomers demonstrated DAT/NET selectivity, while others were more selective for SERT or SERT/NET. nih.gov

Additionally, novel piperidine propionamide (B166681) derivatives have been developed as potent sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists, indicating their potential in treating neuropathic pain. nih.gov

Investigation of Antimicrobial Activity

The piperidine scaffold is a recurring motif in compounds investigated for antimicrobial properties. Various derivatives of piperidin-4-one have been synthesized and screened for their in vitro activity against a range of bacterial and fungal strains. biomedpharmajournal.orgyu.edu.jo

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized. biomedpharmajournal.org Several of these compounds exhibited significant antibacterial activity when compared to ampicillin (B1664943) and notable antifungal activity against various species, with some showing higher potency than the standard drug terbinafine. biomedpharmajournal.org Another study synthesized new piperidine derivatives that showed moderate to excellent antibacterial activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com

The table below presents the minimum inhibitory concentration (MIC) values for selected piperidine derivatives against various microorganisms.

Derivative TypeMicroorganismMIC (µg/mL)Source
Piperidin-4-one Derivatives M. gypseum- biomedpharmajournal.org
M. canis- biomedpharmajournal.org
T. mentagrophytes- biomedpharmajournal.org
T. rubrum- biomedpharmajournal.org
C. albicans- biomedpharmajournal.org
N-methyl 4-piperidone-derived monoketone curcuminoids Streptococcus mutans250-500 mdpi.com
S. salivarus250 mdpi.com
L. paracasei250 mdpi.com
S. mitis250-500 mdpi.com
S. sanguinis250-500 mdpi.com
S. sobrinus500 mdpi.com
Substituted N-benzhydrylpiperidin-4-amine derivatives Bacillus subtilisSignificant Activity researchgate.net
Escherichia coliSignificant Activity researchgate.net
Klebsiella pneumoniaeSignificant Activity researchgate.net
Streptococcus aureusSignificant Activity researchgate.net
Aspergillus nigerSignificant Activity researchgate.net
Aspergillus flavusSignificant Activity researchgate.net

The table illustrates the range of antimicrobial activities observed for different classes of piperidine derivatives. Specific MIC values for each compound can be found in the cited literature.

Potential in Other Therapeutic Areas

The versatility of the piperidine scaffold extends to other potential therapeutic applications beyond oncology and infectious diseases.

Research has indicated that piperidine and its derivatives may have effects on the cardiovascular system. For instance, piperidine itself, an endogenous amine, has been shown to produce vasodilation in animal models, an effect that appears to be mediated through muscarinic receptors on smaller resistance blood vessels. nih.gov

A specific derivative, 1-methyl-4-(1-naphthylvinyl)piperidine, was found to cause a dose-related decrease in blood pressure in cats. nih.gov The mechanism for this hypotensive effect appeared to be related to the blockade of calcium channels. nih.gov Another study investigating piperine (B192125) and piperdardine, two amides isolated from Piper tuberculatum, found that a fraction containing these compounds reduced diastolic blood pressure and heart rate in a dose-dependent manner. researchgate.net These findings suggest that the piperidine core could be a valuable starting point for the development of new cardiovascular agents.

Cell Biology Research Applications

Derivatives of the this compound scaffold have been synthesized and evaluated in a variety of cell-based assays to probe fundamental cellular processes and to identify potential therapeutic agents. These compounds serve as tools to study enzymatic activity, cell signaling pathways, and cell proliferation.

Research has demonstrated the utility of piperidine derivatives in cancer cell biology. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and assessed for their ability to inhibit the growth of human leukemia cells (K562 and Reh). nih.gov One of the most potent compounds in this series, featuring a nitro and fluoro substitution on the phenyl ring, was found to induce apoptosis, as evidenced by lactate (B86563) dehydrogenase (LDH) assays, cell cycle analysis, and DNA fragmentation. nih.gov

In a separate study, novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor properties against HepG2 human liver cancer cells. One derivative, compound 47, exhibited significant potency with an IC50 value of 0.25 μM. nih.gov Further investigation using western blot analysis revealed that this compound modulated the expression of key cell cycle proteins, including cyclin B1, p-Rb, p21, p53, and Rb, suggesting its potential to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Furthermore, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been identified as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer metabolism. One such derivative, compound 24y, displayed a potent inhibitory effect on GLS1 with an IC50 value of 68 nM and demonstrated over 220-fold selectivity for GLS1 over GLS2. nih.gov In vitro studies indicated that this compound acts on the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS) levels. nih.gov

The versatility of the piperidine scaffold is also evident in neuroscience research. 4-Aminopiperidine analogues have been developed as potent cognition-enhancing agents. nih.gov These compounds have shown high activity in the mouse passive avoidance test, suggesting their potential as leads for the development of treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov

Additionally, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been chemically modulated to create novel inhibitors of the NLRP3 inflammasome. mdpi.com Certain derivatives were found to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. mdpi.com

The following table summarizes the research applications of various piperidine derivatives in cell biology:

Derivative Class Cell Lines/Model Assay Type Key Findings Reference
(Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanonesK562, RehLDH assay, cell cycle analysis, DNA fragmentationInduced apoptosis in leukemia cells nih.gov
N-(piperidine-4-yl)benzamidesHepG2Western blot, flow cytometryInduced cell cycle arrest via p53/p21 pathway nih.gov
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-olsA549, HCT116Kinase assay, ROS measurementSelective inhibition of glutaminase 1 nih.gov
4-Aminopiperidine analoguesMouse modelPassive avoidance testCognition-enhancing activity nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-onesPMA-differentiated THP-1 cellsIL-1β release assay, ATPase activity assayInhibition of NLRP3 inflammasome mdpi.com

Utility in Drug Testing and Toxicology Studies

The piperidine scaffold is a common motif in many pharmacologically active compounds, making its derivatives, including those related to this compound, relevant subjects for drug testing and toxicological evaluation. These studies are crucial for determining the potential therapeutic efficacy and safety profile of new chemical entities.

In the context of drug testing, piperidine derivatives are frequently screened for a wide range of biological activities. For example, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. scielo.brscielo.br These compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.brscielo.br Furthermore, several compounds in this series were identified as potent inhibitors of acetylcholinesterase and urease, with some exhibiting significantly lower IC50 values for urease inhibition compared to the standard inhibitor thiourea. scielo.brscielo.br

The following table presents findings from drug testing and toxicology-related studies of piperidine derivatives:

Derivative/Compound Study Type Key Findings Reference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAntibacterial and enzyme inhibition screeningModerate to strong activity against S. typhi and B. subtilis; potent inhibition of acetylcholinesterase and urease. scielo.brscielo.br
Novel piperidine derivativesIn silico toxicity predictionSome synthesized compounds exhibited predominantly low toxicity. nih.gov

Advanced Research Methodologies and Techniques Applied to 1 Ethylpiperidin 4 Yl Methanamine

Spectroscopic and Chromatographic Characterization in Research

The foundational characterization of newly synthesized or isolated compounds like (1-Ethylpiperidin-4-yl)methanamine involves a combination of spectroscopic and chromatographic techniques to verify structure and assess purity.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₈N₂), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm its molecular formula. sdu.dk Techniques like electrospray ionization (ESI) are typically used to generate ions of the molecule.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure, allowing researchers to confirm the connectivity of atoms, such as the ethyl group attached to the piperidine (B6355638) nitrogen and the aminomethyl substituent at the 4-position. This detailed fragmentation analysis provides definitive structural evidence. nih.gov

Table 1: Representative Mass Spectrometry Data for this compound This table is a representation of expected data based on the compound's structure.

Ion Formula Calculated m/z Description
[M+H]⁺ C₈H₁₉N₂⁺ 143.1597 Protonated molecular ion
[M-CH₃]⁺ C₇H₁₆N₂⁺ 128.1362 Loss of a methyl radical from the ethyl group
[M-C₂H₅]⁺ C₆H₁₄N₂⁺ 114.1206 Loss of the ethyl group

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for separating the target compound from impurities, starting materials, and byproducts. These techniques are routinely used to determine the purity of a sample of this compound and to monitor the progress of the reaction that synthesizes it.

A typical method would involve reverse-phase (RP) chromatography. For instance, analysis of the related precursor, 1-Ethylpiperidin-4-one, can be performed on a reverse-phase column using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com UHPLC systems, which use columns with smaller particle sizes (e.g., sub-2 µm), offer significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.comsigmaaldrich.com

Table 2: Example HPLC/UHPLC Method Parameters for Piperidine Derivatives

Parameter Description
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min (UHPLC)
Detection UV-Vis or Mass Spectrometry (MS)

| Application | Purity assessment, reaction monitoring, quantification |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). One would expect to see distinct signals for the ethyl group (a triplet and a quartet), the aminomethyl group protons, and the various protons on the piperidine ring.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the two carbons of the ethyl group, the carbons of the piperidine ring, and the carbon of the aminomethyl group. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on typical values for similar piperidine structures. | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Protons | ~1.05 | Triplet (t) | -CH₂CH₃ | | Protons | ~2.40 | Quartet (q) | -CH₂ CH₃ | | Protons | ~1.2-1.9 | Multiplet (m) | Piperidine ring protons | | Protons | ~2.60 | Doublet (d) | -CH₂ NH₂ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbon | ~12.5 | -CH₂C H₃ | | Carbon | ~47.0 | -C H₂NH₂ | | Carbon | ~52.5 | -C H₂CH₃ | | Carbon | ~30-55 | Piperidine ring carbons |

Computational Chemistry and Cheminformatics

In conjunction with experimental data, computational methods provide deep insights into the properties and potential functions of molecules like this compound at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For derivatives and analogs of this compound, docking studies can identify potential biological targets and elucidate the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. sdu.dk Studies on related piperidine scaffolds have used docking to estimate binding free energies, helping to prioritize compounds for synthesis and biological testing. sdu.dk

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the ligand-protein interaction. nih.gov These simulations are used to assess the stability of the predicted binding pose from docking and to observe conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds including piperidine derivatives, QSAR models have been developed to predict activities such as anticancer effects or cardiotoxicity. tandfonline.commdpi.com

These models are built by calculating a set of molecular descriptors (e.g., thermodynamic, 2D/3D autocorrelation descriptors) for each compound and using statistical methods like multiple linear regression to correlate these descriptors with experimental activity data (e.g., IC₅₀ values). nih.gov A robust QSAR model, validated through internal and external testing (using metrics like r² and Q²), can serve as an effective screening tool to predict the potency of new, unsynthesized analogs of this compound, thereby guiding medicinal chemistry efforts. tandfonline.comnih.gov

Table 4: Key Parameters in QSAR Model Validation

Parameter Symbol Description
Coefficient of Determination Indicates how well the model fits the training set data.
Cross-validated r² Measures the predictive power of the model using internal validation (e.g., leave-one-out).
Root Mean Square Error RMSE Represents the standard deviation of the prediction errors.

| F-statistic | F | Indicates the statistical significance of the regression model. |

Ligand-Based and Structure-Based Drug Design Principles

The design of novel therapeutic agents often begins with either knowledge of the target receptor's structure (structure-based) or an understanding of the characteristics of molecules that bind to it (ligand-based). For compounds like this compound, which belong to the broader class of piperidine derivatives, both approaches are instrumental.

Ligand-Based Drug Design: This strategy is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of structure-activity relationships (SAR) of a series of compounds that bind to the target. For piperidine-containing ligands, modifications to the piperidine ring and its substituents can dramatically influence activity and selectivity.

For instance, in the development of ligands for the nociceptin (B549756) receptor (NOP), a G protein-coupled receptor (GPCR), a series of N-(4-piperidinyl)-2-indolinones were synthesized. Researchers discovered that altering the substituent on the piperidine nitrogen could convert a potent agonist into a potent antagonist. This highlights the critical role of the N-substituent in determining the pharmacological profile of piperidine-based ligands. Such SAR studies provide a pharmacophore model—a 3D representation of the essential features a molecule must possess to be active at a specific receptor.

Another example can be seen in the development of soluble epoxide hydrolase (sEH) inhibitors, where pharmacophoric modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies were conducted on 1-aryl-3-(1-acylpiperidin-4-yl) urea (B33335) derivatives. mdpi.com These computational models help in predicting the activity of newly designed compounds and guide synthetic efforts towards more potent and selective molecules. mdpi.com

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach allows for the rational design of ligands that can fit precisely into the binding pocket of the target.

In the context of aminergic GPCRs, which are common targets for piperidine-containing drugs, SBDD has been used to develop biased ligands—molecules that preferentially activate one signaling pathway over another. nih.gov By analyzing the crystal structures of these receptors, researchers can identify specific amino acid residues that are crucial for ligand binding and receptor activation. For example, interactions with transmembrane helix 5 (TM5) and extracellular loop 2 (EL2) have been identified as important for G-protein and β-arrestin signaling, respectively. nih.gov This knowledge can be used to design ligands, potentially including derivatives of this compound, that make specific contacts to favor a desired signaling outcome. nih.gov

The general process of SBDD involves:

Determining the 3D structure of the target protein.

Identifying the binding site (active site).

Designing a ligand that complements the shape and chemical properties of the binding site.

Synthesizing the designed ligand.

Evaluating the biological activity of the synthesized ligand.

This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Pharmacological Models for Efficacy and Safety Evaluation

Once a compound like this compound or its derivatives have been designed and synthesized, they undergo rigorous testing in a variety of pharmacological models to assess their efficacy and safety.

In Vitro Models: These are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. They provide initial insights into the biological activity of a compound.

Receptor Binding Assays: These assays measure the affinity of a compound for its target receptor. For example, radioligand binding assays are used to determine the Ki (inhibition constant) of a compound, which is a measure of its binding affinity.

Functional Assays: These assays measure the effect of a compound on the function of its target receptor. For instance, in the study of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), a 5-HT2A receptor inverse agonist, a cell-based functional assay called Receptor Selection and Amplification Technology (R-SAT) was used to determine its potency (pIC50).

Enzyme Inhibition Assays: For compounds targeting enzymes, these assays measure the ability of the compound to inhibit the enzyme's activity. For example, in the evaluation of piperidine derivatives as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, in vitro assays are used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Cell-Based Assays: These assays use cultured cells to evaluate the effects of a compound on cellular processes. For example, in the study of neuroprotective (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives, neuronal cells were used to assess the compound's ability to reverse β-amyloid-induced ATP depletion and inhibit glutamate-induced neurotoxicity.

In Vivo Models: These are experiments conducted in living organisms, such as mice or rats. They provide a more comprehensive understanding of a compound's effects in a complex biological system.

Efficacy Models: These models are designed to test the therapeutic effectiveness of a compound for a specific disease or condition. For example, in the evaluation of piperazine (B1678402) derivatives as potential antidepressants, the rat forced swimming test (FST) is used to assess antidepressant-like activity. nih.gov For analgesic piperidine derivatives, animal models of pain are employed to evaluate their ability to reduce pain responses. nih.gov

Safety Pharmacology Studies: These studies are crucial for identifying potential adverse effects of a new drug candidate before it is tested in humans. Core battery safety pharmacology studies typically include:

Central Nervous System (CNS) Safety: These studies assess the effects of a compound on the CNS, including behavioral changes, motor coordination, and body temperature. nuvisan.comresearchgate.net

Cardiovascular Safety: These studies evaluate the effects of a compound on cardiovascular function, including heart rate, blood pressure, and the electrocardiogram (ECG). nuvisan.com

Respiratory Safety: These studies measure the effects of a compound on respiratory function. nuvisan.com

The data gathered from these in vitro and in vivo models are essential for determining the therapeutic potential and safety profile of a compound like this compound and for guiding its further development.

Future Perspectives and Emerging Avenues in 1 Ethylpiperidin 4 Yl Methanamine Research

Development of Next-Generation Derivatives

The chemical framework of (1-ethylpiperidin-4-yl)methanamine is a starting point for extensive synthetic modification to generate next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The piperidine (B6355638) ring, particularly with its common 1,4-disubstitution pattern, is a key target for synthetic innovation to create candidates with diverse substitution patterns. kcl.ac.uk

Research efforts are focused on several key strategies:

Scaffold Hybridization: A promising approach involves combining the (1-piperidin-4-yl) substructure with other pharmacologically active moieties. For instance, a pharmacophore-hybridization strategy was used to merge the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, leading to the generation of novel inhibitors of the NLRP3 inflammasome. mdpi.com

Diverse Synthetic Routes: Chemists are developing facile and efficient methods to create libraries of piperidine-based compounds. One-pot oxidation-cyclisation methods and the aza-Michael reaction are being employed to produce a wide range of N-substituted 4-piperidones, which are key intermediates. kcl.ac.uk These intermediates can then be elaborated into more complex molecules. For example, the synthesis of donepezil (B133215) analogues was achieved using novel 2-substituted 4-piperidone (B1582916) building blocks. kcl.ac.uk

Systematic Structural Modifications: The development of novel (4-piperidin-1-yl)-phenyl sulfonamides demonstrates how systematic modifications can lead to potent and selective agents. By replacing a catechol group with a 4-hydroxyl-3-methyl sulfonamide and incorporating a carboxylic acid, researchers developed potent human beta(3) agonists with high selectivity over other beta-adrenergic receptors. nih.gov Further N-alkyl substitution on the piperidine nitrogen was shown to increase potency. nih.gov Similarly, a novel indole (B1671886) derivative incorporating a 1-(benzylsulfonyl)piperidin-4-yl group was synthesized to create a potent suppressor of the Hedgehog signaling pathway. nih.gov

Table 1: Examples of Synthetic Strategies for Piperidine Derivatives

Derivative Class Synthetic Strategy Key Intermediates/Reactions Reference
NLRP3 Inhibitors Pharmacophore Hybridization & Amide Coupling 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one, HBTU/HOBt coupling mdpi.com
Donepezil Analogues Aza-Michael Cyclization & Wittig Reaction N-substituted 4-piperidones, 4-formyl piperidines kcl.ac.uk
Beta(3) Agonists Sulfonamide Synthesis & N-Alkyl Substitution (4-piperidin-1-yl)-phenyl sulfonamides nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

While piperidine-based structures are known components of drugs targeting established pathways, a significant future direction is the exploration of novel biological targets to address unmet medical needs. Derivatives of the core piperidine scaffold are being investigated for their activity against a range of innovative targets involved in cancer, inflammation, and neurological disorders.

NLRP3 Inflammasome: A series of benzo[d]imidazole-2-one derivatives containing the 1-(piperidin-4-yl) moiety were identified as inhibitors of the NLRP3 inflammasome. mdpi.com These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β, suggesting potential therapeutic applications in inflammatory diseases. mdpi.com

Sigma 1 Receptor (S1R): An in-house collection of piperidine/piperazine-based compounds was screened, leading to the discovery of a potent S1R agonist with high affinity (Ki value of 3.2 nM). nih.govnih.gov S1R is implicated in a wide array of biological functions and is considered a valuable target for developing treatments for neurodegenerative and neuropsychiatric disorders. nih.gov

Hedgehog (Hh) Signaling Pathway: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hh signaling pathway by inhibiting the Smoothened (SMO) protein. nih.gov Aberrant Hh signaling is linked to several cancers, and this compound demonstrated the ability to overcome drug resistance observed with existing therapies, highlighting its potential in oncology. nih.gov

Beta(3)-Adrenergic Receptor: Novel (4-piperidin-1-yl)-phenyl sulfonamides were developed as potent and highly selective full agonists of the human beta(3)-adrenergic receptor. nih.gov This receptor is a target for conditions such as overactive bladder and potentially metabolic diseases.

Table 2: Novel Biological Targets for Piperidine-based Compounds

Biological Target Derivative Class Potential Therapeutic Indication Reference
NLRP3 Inflammasome Benzo[d]imidazole-2-ones Inflammatory Diseases mdpi.com
Sigma 1 Receptor (S1R) Piperidine/piperazine-based compounds Neurodegenerative & Neuropsychiatric Disorders nih.govnih.gov
Hedgehog (Hh) Pathway (SMO) Indole derivatives Drug-Resistant Cancers (e.g., Medulloblastoma) nih.gov

Integration with Systems Biology and Omics Approaches

To fully understand the therapeutic potential and mechanisms of action of this compound derivatives, future research will increasingly integrate systems biology and multi-omics approaches. Systems biology provides a holistic view of the cellular and tissue-level events that occur following chemical perturbation. nih.gov This involves the iterative and integrative study of changes in gene and protein expression that are linked to a toxicological or therapeutic outcome. nih.gov

While specific omics studies on this compound itself are not yet prevalent, the framework for such investigations is well-established. This would involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression to understand which genes and pathways are modulated by the compound. This can reveal the primary mechanism of action and potential off-target effects.

Proteomics: Measuring large-scale protein expression and post-translational modifications to see the downstream effects of gene expression changes.

Metabolomics: Profiling endogenous small-molecule metabolites to capture the functional endpoint of cellular processes affected by the compound.

Enhanced Pharmacodynamic (ePD) Models: The ultimate goal is to integrate this omics data into quantitative computational models. nih.gov These "enhanced pharmacodynamic" models can represent the complex biochemical reaction networks from ligand-receptor binding to cellular outputs, incorporating genomic and epigenomic data to predict drug efficacy and response in diverse patient populations. nih.gov This approach allows for the construction of predictive biological models that can be iteratively refined with experimental data. nih.gov

Advanced Computational and Experimental Synergies in Discovery Programs

The synergy between advanced computational (in silico) techniques and traditional experimental work is revolutionizing drug discovery programs. This integrated approach accelerates the identification of promising lead compounds and provides deep insights into their mechanisms of action, a strategy directly applicable to derivatives of this compound.

The process is typically iterative:

In Silico Screening and Design: Discovery programs often begin with computational methods. Ligand-based pharmacophore models can be constructed to screen large chemical databases, like ZINC15, for molecules with the desired structural features to bind a specific target, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com

Molecular Docking: Hits from virtual screening are then subjected to molecular docking simulations. This predicts how a ligand might bind to the active site of a target protein. For example, docking analysis was crucial to elucidate the binding mode of a potent S1R agonist, revealing key interactions with amino acid residues and providing a basis for structure-based optimization. nih.govnih.gov

Experimental Validation: The most promising candidates identified computationally are then synthesized and tested experimentally. In vitro assays are used to confirm their biological activity, such as inhibiting the ATPase activity of a target protein like NLRP3 or measuring binding affinity (Ki) for a receptor like S1R. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: For validated hits, MD simulations can be performed to analyze the stability of the protein-ligand complex over time. mdpi.com These simulations provide a more dynamic picture of the binding interactions than static docking poses and helped confirm the crucial amino acid residues involved in the binding of a novel S1R ligand. nih.gov

This continuous cycle of computational prediction, experimental validation, and further simulation allows for the rapid and rational design of next-generation compounds with improved properties.

Table 3: Synergy in the Drug Discovery Workflow

Stage Method Purpose Example
1. Screening Ligand-based Pharmacophore Modeling Virtually screen large databases for potential hits. Screening ZINC15 for VEGFR-2 inhibitors. mdpi.com
2. Prediction Molecular Docking Predict binding mode and affinity of hits to the target protein. Analyzing the docking pose of an S1R agonist. nih.govnih.gov
3. Validation In Vitro Functional Assays Experimentally confirm the biological activity and potency of synthesized compounds. Testing IL-1β release to confirm NLRP3 inhibition. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethylpiperidin-4-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 1-ethylpiperidin-4-one using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent polarity, temperature, and pH) critically affect yield. For instance, polar aprotic solvents (e.g., THF) and controlled pH (~6–7) enhance imine intermediate stability, improving overall efficiency . Purification often involves column chromatography with gradients of ethyl acetate and methanol to separate byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the ethyl group (δ ~1.1–1.3 ppm for CH3_3, δ ~2.5–3.0 ppm for CH2_2) and piperidine ring protons.
  • Mass Spectrometry : ESI-MS confirms molecular weight (C8_8H18_{18}N2_2; [M+H]+^+ = 143.15).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the physicochemical properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound’s logP (~1.5) and water solubility (~10 mg/mL at 25°C) influence solvent selection for in vitro assays. For cell-based studies, DMSO stock solutions (≤10 mM) are preferred to avoid solvent toxicity. Stability tests under varying pH (4–9) and temperatures (4°C vs. 25°C) are recommended to optimize storage conditions .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its receptor binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Ethyl Group : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) may alter steric hindrance at receptor sites, affecting binding kinetics.
  • Amine Position : Introducing a secondary amine at the piperidine ring’s 3-position (as in ) enhances interaction with G-protein-coupled receptors.
    Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes to targets like σ-1 or opioid receptors .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, ligand concentrations). To address this:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions.
  • Orthogonal Assays : Validate results with calcium flux (FLIPR) and cAMP accumulation assays.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregated data from multiple studies .

Q. How can computational tools optimize the synthesis of this compound derivatives?

  • Methodological Answer : Retrosynthetic AI platforms (e.g., BenchChem’s Pistachio model) propose feasible routes by analyzing reaction databases. For example:

  • One-Step Modifications : Amide coupling at the methanamine group using EDCI/HOBt.
  • Multi-Step Routes : Introduce fluorinated moieties via Suzuki-Miyaura cross-coupling.
    Machine learning models (e.g., Template_relevance Reaxys) predict yields and side reactions, reducing trial-and-error experimentation .

Q. What are the best practices for evaluating metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Models : Liver microsomes (human/rat) incubated with NADPH, followed by LC-MS/MS to quantify parent compound depletion.
  • Key Metrics : Half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}).
  • Structural Insights : CYP3A4/2D6 inhibition assays identify metabolic hotspots; deuterating the ethyl group can reduce first-pass metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.